N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Overview
Description
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine, also known as MMPP, is a synthetic compound that is widely used in scientific research. It is a powerful tool for investigating the biochemical and physiological effects of a wide range of compounds and drugs. MMPP is a relatively new compound, having only been synthesized in the last decade, but it has already been used in a variety of research applications.
Scientific Research Applications
Chemical Reactivity and Synthesis
- Aminal Formation via Pummerer Rearrangement : Research demonstrates the formation of aminals from amines through Pummerer rearrangement, revealing the chemical reactivity of aminopyridines under specific conditions (Rakhit, Georges, & Bagli, 1979).
- Low-Valent Aminopyridinato Chromium Methyl Complexes : Another study explores the synthesis of chromium methyl complexes using aminopyridine ligands, highlighting methods for generating organometallic complexes with potential applications in catalysis (Noor, Schwarz, & Kempe, 2015).
- Dimerization of 2-Aminopyridines and Pyridones : Ultraviolet irradiation leads to the dimerization of 2-aminopyridines and 2-pyridones, a process that could have implications in the synthesis of complex pyridine derivatives (Taylor & Kan, 1963).
Potential Applications
- Catalysis and Material Science : Pyridine derivatives are investigated for their roles in catalysis and material science, such as in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), where aromatic amine ligands and copper(I) chloride are studied for their catalytic activity (Kim et al., 2018).
- Synthesis of Functionalized Pyridines : Techniques for synthesizing heavily substituted 2-aminopyridines by displacement of a methylsulfinyl group showcase the versatility of pyridine derivatives in organic synthesis (Teague, 2008).
properties
IUPAC Name |
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-5-6-16(12-21-14)20-19(11-17(13-22-20)23(2)3)15-7-9-18(10-8-15)26(4,24)25/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZGZDEQNNYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30801946 | |
Record name | 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30801946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6'-Trimethyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridin]-5-amine | |
CAS RN |
646459-39-4 | |
Record name | 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30801946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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